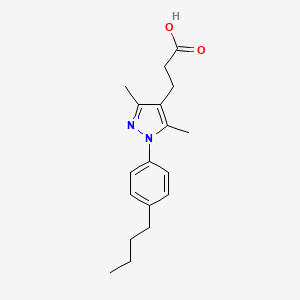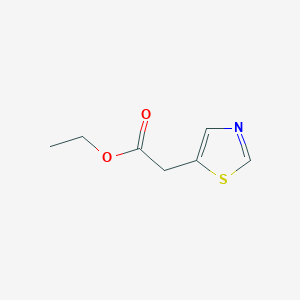
Ethyl 2-(thiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(thiazol-5-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiazol-5-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Ethyl 2-(thiazol-5-yl)acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies investigating the biological activities of thiazole-containing molecules, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in various biochemical interactions, including binding to enzymes or receptors, thereby modulating their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Ethyl 2-(thiazol-5-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
These compounds share the thiazole core but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-8-5-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
ACELBYFFGZWLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


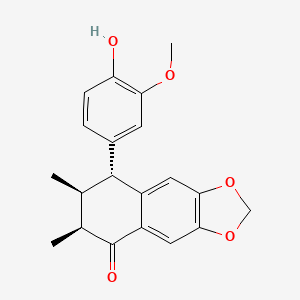
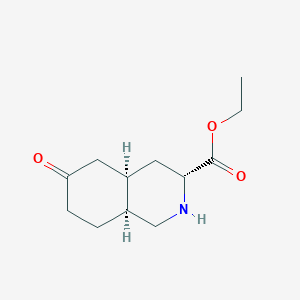
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13020198.png)
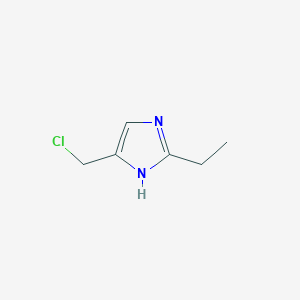
![3-Bromo-4-methylisothiazolo[5,4-b]pyridine](/img/structure/B13020217.png)
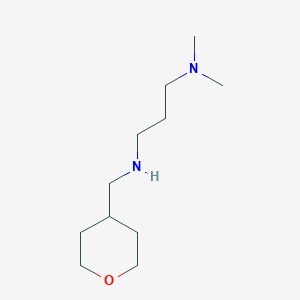
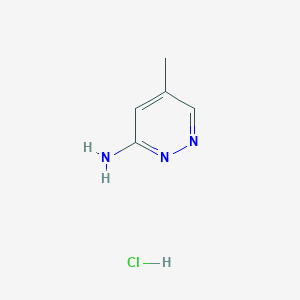
![2,3,5-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13020232.png)
![2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B13020241.png)
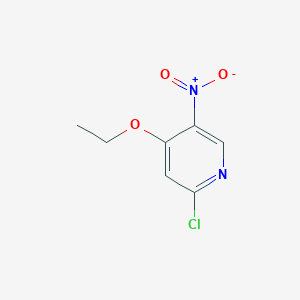
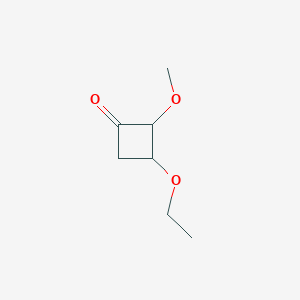
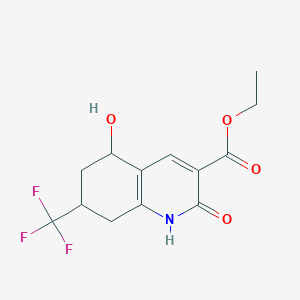
![tert-Butyl7-chloro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13020270.png)
